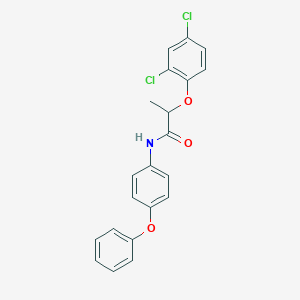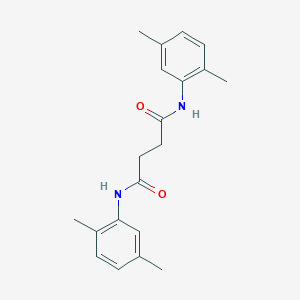![molecular formula C19H22N2O4 B325312 4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE](/img/structure/B325312.png)
4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride . This intermediate is then reacted with 2-amino-1-methylethylamine to form the corresponding amide. The final step involves the reaction of this intermediate with 4-methoxybenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid , while reduction of the amide group can produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
4-methoxybenzoic acid: A simpler compound with similar methoxy and benzoyl groups.
4-methoxybenzoyl chloride: An intermediate in the synthesis of the target compound.
2-methoxybenzoic acid: Another related compound with a methoxy group in a different position.
Uniqueness
4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(21-19(23)15-6-10-17(25-3)11-7-15)12-20-18(22)14-4-8-16(24-2)9-5-14/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
LMKOMOCFTRJGBD-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(CNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-azepanylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B325229.png)
![2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide](/img/structure/B325237.png)
![Propyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B325238.png)
![Propyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B325239.png)
![Propyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B325240.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B325243.png)
![N-(4-{[2-(6-{2-[4-(acetylamino)benzoyl]hydrazino}-6-oxohexanoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B325245.png)
![N-[4-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B325246.png)


![N-{2-[(cyclopropylcarbonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B325254.png)

![N-[4-(acetylsulfamoyl)phenyl]propanamide](/img/structure/B325258.png)
